Cyproterone acetate is a synthetic steroid that functions primarily as an antiandrogen and progestin. It is used in various therapeutic contexts, including the treatment of severe acne, hirsutism in women, and as a palliative treatment for prostate cancer in men. The compound is often administered in combination with ethinyl estradiol to enhance its efficacy in treating conditions related to androgen excess .
Classification: Cyproterone acetate is classified as a small molecule drug and falls under the categories of approved and investigational drugs. Its chemical formula is , with a molecular weight of approximately 416.94 g/mol .
The synthesis of cyproterone acetate involves several methods, with traditional routes typically requiring multiple steps. Recent advancements have introduced more efficient synthetic pathways. For instance, one method involves the conversion of solasodine through a series of reactions including acetylation and chlorination, resulting in cyproterone acetate in fewer steps than conventional methods .
Cyproterone acetate has a complex molecular structure characterized by its steroidal framework. The structural formula can be represented as follows:
Cyproterone acetate participates in various chemical reactions typical of steroid derivatives. Key reactions include:
Cyproterone acetate exerts its effects primarily through its action as an androgen receptor antagonist. It binds to androgen receptors with a dissociation constant () of approximately 14 nM, effectively inhibiting the action of dihydrotestosterone, a potent androgen .
Cyproterone acetate exhibits distinct physical and chemical properties that are critical for its function:
These properties influence its formulation and delivery methods in therapeutic applications .
Cyproterone acetate has several important applications in medicine:
The versatility of cyproterone acetate makes it a valuable compound in both endocrine therapy and dermatological treatments, showcasing its importance in modern medicine .
Cyproterone acetate (CPA) was first synthesized in 1962 by scientists at Schering AG (Germany), led by Friedrich Neumann, through structural modification of progesterone. The compound emerged from exploratory research on steroidal antiandrogens, patented in 1962 and 1963 [4] [10]. Early synthetic routes relied on solasodine—a natural steroidal alkaloid—as the starting material. A pivotal 18-step batch synthesis developed by Rudolf involved:
These processes suffered from low overall yields (≤5%) due to intermediate instability, harsh reaction conditions, and costly purification [1] [5]. By the 1970s, 16-dehydropregnenolone acetate replaced solasodine as the preferred precursor, shortening synthesis to 14 steps and improving yields to 6.5% [5].
Table 1: Evolution of Cyproterone Acetate Synthesis
Era | Starting Material | Key Steps | Total Steps | Overall Yield |
---|---|---|---|---|
1960s | Solasodine | Δ1-Dehydrogenation (SeO₂), Cyclopropanation (sulfoxonium ylide) | 18 | <5% |
1970s | 16-Dehydropregnenolone acetate | Epoxidation, Halogenation at C16 | 14 | 6.5% |
2020s | 4-Androstene-3,17-dione | Biocatalytic Δ1-dehydrogenation (ReM2 enzyme), Co-catalyzed Mukaiyama hydration | 10 (flow chemistry) | 9.6% |
A breakthrough emerged in 2025 with a continuous-flow approach reducing steps to 10 and boosting yield to 9.6%. This integrated:
Initial pharmacological characterization revealed CPA’s dual activity:
Table 2: Pharmacological Comparison: Cyproterone vs. Cyproterone Acetate
Property | Cyproterone | Cyproterone Acetate |
---|---|---|
Antiandrogen Receptor Binding | Moderate (1/3 potency of CPA) | High |
Progestogenic Activity | Negligible | Potent |
Gonadotropin Suppression | Increases LH/testosterone (progonadotropic) | Suppresses LH/testosterone (antigonadotropic) |
Clinical Utility | Limited efficacy; not commercialized | Androgen-dependent conditions (PCOS, prostate cancer) |
By the late 1960s, researchers recognized CPA’s unique value for androgen-dependent pathologies. Its ability to block peripheral androgen receptors while suppressing gonadal androgen production made it superior to pure antiandrogens like flutamide for conditions requiring systemic androgen suppression [4] [10]. Key therapeutic applications included:
CPA’s approval trajectory varied significantly by region, reflecting divergent regulatory philosophies:
Market growth has been robust, with the global CPA market valued at $342.5 million in 2025, projected to reach $472.7 million by 2032 (CAGR 4.7%). This expansion is driven by:
Regulatory milestones continue to evolve, with 55 countries listing CPA on their Essential Medicines Lists (EMLs), affirming its therapeutic importance despite safety controversies in some regions [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9